Naringin chalcone

Photosensitized oxidation singlet oxygen quenching antioxidant mechanism

Naringin chalcone (CAS 50376-43-7), molecular formula C₂₇H₃₂O₁₄, molecular weight 580.53 g/mol, is the open-chain chalcone isomer of the bitter citrus flavanone naringin. This structural transition involves the rupture of the heterocyclic C-ring, replacing a chiral flavanone center with a trans-configured α,β-unsaturated carbonyl system.

Molecular Formula C27H32O14
Molecular Weight 580.53
CAS No. 50376-43-7
Cat. No. B600604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringin chalcone
CAS50376-43-7
Molecular FormulaC27H32O14
Molecular Weight580.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naringin Chalcone (CAS 50376-43-7): Chemical Identity, Source and Primary Research Utility


Naringin chalcone (CAS 50376-43-7), molecular formula C₂₇H₃₂O₁₄, molecular weight 580.53 g/mol, is the open-chain chalcone isomer of the bitter citrus flavanone naringin [1]. This structural transition involves the rupture of the heterocyclic C-ring, replacing a chiral flavanone center with a trans-configured α,β-unsaturated carbonyl system . Naringin chalcone occurs naturally in tomato skin (Solanum lycopersicum) at concentrations of 5–10 mg per kg of fresh weight, peaking at the red ripening stage . Its unique chalcone backbone imparts distinct physicochemical properties, including intense yellow coloration and solubility profiles that differ markedly from its closed-ring flavanone counterpart, enabling applications in biochemical assays exploring oxidative stress modulation, enzyme inhibition, and nanomaterial synthesis .

1 Chalcone backbone for oxidative stress modulation and enzyme inhibition assays
2 Extended open-chain π-system for photochemical and singlet oxygen quenching studies
3 Dual reducing and stabilizing agent in nanoparticle synthesis without external agents

Naringin Chalcone Substitution Risks: Structural Divergence from Naringin and Dihydrochalcone Analogs


Substituting naringin chalcone with its flavanone precursor naringin or its reduced analog naringin dihydrochalcone is scientifically invalid due to fundamental differences in molecular structure that dictate function. The chalcone form features an extended conjugated π-system arising from its open-chain structure, which naringin lacks entirely [1]. This structural feature directly translates to a larger chemical reactivity toward singlet oxygen (O₂(¹Δg)) than naringin in neutral ethanol solutions [1]. Conversely, naringin dihydrochalcone (CAS 18916-17-1) is the hydrogenated derivative where the α,β-unsaturated double bond is fully reduced, yielding an artificial sweetener with sweetness 300–1000 times that of sucrose [2]. This reduction eliminates the electrophilic Michael acceptor moiety that is essential to the chalcone's reactivity in both biological and materials chemistry contexts. Procurement of an incorrect analog would therefore produce uninterpretable results in assays measuring oxidative quenching, enzyme inhibition via covalent modification, or nanoparticle stabilization requiring surface-adsorbed flavonoid layers.

Naringin (flavanone) lacks the extended π-system
The closed-ring structure reduces singlet oxygen reactivity and conjugated surface adsorption critical for nanoparticle synthesis.
Naringin dihydrochalcone lacks the α,β-unsaturated carbonyl
Full reduction of the double bond eliminates the electrophilic Michael acceptor essential for covalent modification studies.
Flavanone analogs cannot replicate dual reducing/stabilizing function
Naringin fails to form monodisperse nanoparticles under identical in situ conditions; chalcone form is required for this workflow.

Naringin Chalcone Comparative Performance Data: Validated Differentiation Against Analogs


Enhanced Singlet Oxygen Reactivity of Naringin Chalcone Versus Naringin: Quantitative Kinetic Comparison

The open-chain chalcone isomer exhibits significantly greater reactivity toward singlet oxygen (O₂(¹Δg)) than its flavanone precursor naringin under neutral conditions. This difference is directly attributable to the extra conjugated double bond present in the chalcone structure, which is absent in the closed-ring flavanone [1].

Singlet Oxygen Reactivity
Head-to-head
Larger reactivity (kᵣ, kₜ) vs naringin in neutral ethanol; enhanced in alkaline media. Extra conjugated double bond drives differentiation.
Supports oxidation mechanism differentiation and analog substitution review.
Time-resolved phosphorescence at 1270 nm; Rose Bengal photosensitizer.
Photosensitized oxidation singlet oxygen quenching antioxidant mechanism

Nanoparticle Synthesis: Dual Reducing and Stabilizing Agent Function Versus Naringin

In the synthesis of metallic nanoparticles under in situ aqueous reaction conditions without external reducing or stabilizing agents, the chalcone form demonstrated superior dual functionality compared to its flavanone analog. While both compounds were evaluated, the chalcone proved to be an excellent reducing and stabilizing agent, enabling the formation of monodisperse nanoparticles [1]. This performance is linked to the chalcone's open-chain structure, which facilitates flavonoid surface adsorption as confirmed by dynamic light scattering and zeta potential measurements [1].

Nanoparticle Dual Function
Head-to-head
Chalcone enables monodisperse Au, Ag, Pd nanoparticles (∼5–15 nm) without external reductant or stabilizer; naringin cannot replicate.
May support simplified green synthesis workflows.
Confirmed by DLS and zeta potential; flavonoid surface adsorption.
Nanomaterials green synthesis surface chemistry nanocolloids

Commercial Purity Benchmarking: Available HPLC-Verified >98% Purity for Reproducible Research

Commercially available naringin chalcone (CAS 50376-43-7) is routinely supplied with purity exceeding 98% as determined by HPLC analysis. Multiple independent vendors certify purity at >98% HPLC, with some lots reaching >98.5% . This level of purity is critical for ensuring reproducibility in structure-activity relationship (SAR) studies, where impurities from partial isomerization or incomplete synthesis could confound biological readouts. This contrasts with lower-purity naringin preparations (often 90–95%) that may contain residual chalcone or degradation products, or with naringenin chalcone (aglycone, CAS 73692-50-9) which may be supplied as cis/trans mixtures requiring careful characterization.

Purity Benchmark
Specification review
>98% HPLC purity, with >98.5% achievable; contrasts with typical commercial naringin at 90–95%.
Supports batch-to-batch reproducibility and SAR study consistency.
HPLC with C18 column, UV at 283 nm; acetonitrile-0.1% phosphoric acid mobile phase.
Analytical standard purity verification quality control HPLC

In Vivo Anti-Allergic Efficacy of Chalcone Core Structure: Oral Activity at 0.8 mg/kg

The chalcone core structure (exemplified by naringenin chalcone, the aglycone of naringin chalcone) demonstrates oral anti-allergic efficacy in vivo at a defined dose, providing a quantitative benchmark absent for the flavanone glycoside naringin. In a mouse type I allergic model, oral administration of naringenin chalcone at 0.8 mg/kg inhibited the ear-swelling response with an inhibitory ratio of 46.7% . In a separate murine model of ovalbumin-induced allergic asthma, the same 0.8 mg/kg oral dose diminished infiltrating leukocyte and eosinophil cell numbers and reduced Muc5ac and gob-5 expression in the lungs . In vitro, this chalcone inhibits histamine release from rat peritoneal mast cells with an IC₅₀ of 68 μg/mL [1].

Anti-Allergic Response
Class-level
Naringenin chalcone 0.8 mg/kg oral inhibited ear swelling by 46.7%; IC₅₀ 68 μg/mL for histamine release.
Reported oral anti-allergic response context; class-level inference from chalcone core.
Mouse type I allergy and ovalbumin-induced asthma models.
Anti-allergic in vivo pharmacology type I hypersensitivity allergic asthma

Adipocyte-Macrophage Inflammatory Modulation: Dose-Dependent Cytokine Suppression

In a co-culture model of 3T3-L1 adipocytes and RAW 264 macrophages designed to mimic the inflammatory paracrine loop characteristic of obese adipose tissue, naringenin chalcone (aglycone) produced dose-dependent inhibition of key pro-inflammatory mediators. Co-culture markedly enhanced production of TNF-α, MCP-1, and nitric oxide (NO) relative to monoculture controls, and naringenin chalcone treatment dose-dependently inhibited the production of all three mediators [1]. This model is directly relevant to metabolic inflammation, a context where naringin has shown less specific molecular interrogation despite broader metabolic syndrome associations.

Inflammatory Cytokine Modulation
Class-level
Dose-dependently inhibited TNF-α, MCP-1, and NO in 3T3-L1/RAW 264 co-culture; effective range 0–200 μM.
Supports adipocyte-macrophage inflammatory model studies.
Co-culture mimics obese adipose tissue paracrine loop; class-level inference via naringenin chalcone.
Obesity adipose tissue inflammation macrophage TNF-α MCP-1

Antihyperglycemic and Antihyperlipidemic Activity of trans-Chalcone Core In Vivo

trans-Chalcone, the core structural scaffold of naringin chalcone, produced significant reductions in blood glucose levels and beneficial effects on dyslipidemia in a streptozotocin-induced rat model of type 1 diabetes [1]. Additionally, trans-chalcone induced weight loss and reduced food intake, suggesting therapeutic potential in overweight and obese conditions [1]. While naringin has documented metabolic benefits, the defined antihyperglycemic activity of the chalcone core structure provides a mechanistic anchor for the glycosylated compound that cannot be assumed for all flavonoid subclasses.

Metabolic Response
Class-level
trans-Chalcone reduced blood glucose (p
Reported in vivo metabolic response context; class-level inference from chalcone core.
Streptozotocin rat model of type 1 diabetes.
Diabetes hyperglycemia dyslipidemia streptozotocin metabolic syndrome

Naringin Chalcone: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Green Synthesis of Monodisperse Metallic Nanoparticles Without External Reducing Agents

Employ naringin chalcone as a dual reducing and stabilizing agent for the aqueous-phase synthesis of gold, silver, and palladium nanoparticles (∼5–15 nm). The chalcone's open-chain structure enables flavonoid surface adsorption that simultaneously reduces metal ions and stabilizes the resulting nanocolloids, eliminating the need for external agents like sodium borohydride or citrate [1]. This simplified, greener workflow is uniquely enabled by the chalcone form; naringin does not provide equivalent dual functionality under identical in situ conditions [1]. Applications include catalysis, biosensing, and protein extraction where surface-adsorbed flavonoid layers influence nanoparticle-protein interactions.

Immunological and Anti-Allergic Research Requiring Oral Bioactivity

Use naringin chalcone or its aglycone in preclinical models of type I allergy and allergic asthma where oral administration is required. The chalcone scaffold demonstrates oral anti-allergic efficacy at 0.8 mg/kg in mouse models, inhibiting ear swelling by 46.7% and reducing airway inflammatory markers including eosinophil infiltration and Muc5ac expression [2]. In vitro, it inhibits mast cell histamine release with an IC₅₀ of 68 μg/mL [2]. This oral activity profile distinguishes the chalcone from naringin, which lacks comparable in vivo anti-allergic data, making naringin chalcone the preferred compound for immunological studies requiring systemic exposure.

Metabolic Inflammation and Adipocyte-Macrophage Crosstalk Studies

Apply naringenin chalcone in co-culture models of 3T3-L1 adipocytes and RAW 264 macrophages to investigate the inflammatory paracrine loop characteristic of obese adipose tissue. The compound dose-dependently inhibits the enhanced production of TNF-α, MCP-1, and nitric oxide that results from adipocyte-macrophage interaction [3]. This specific anti-inflammatory activity in a disease-relevant co-culture system provides a focused mechanistic tool that complements broader metabolic studies with naringin. Researchers investigating adipose tissue inflammation, insulin resistance, and obesity-associated cytokine dysregulation should prioritize this chalcone for its validated suppression of key inflammatory mediators.

Photosensitized Oxidation and Antioxidant Mechanism Studies

Utilize naringin chalcone in studies of singlet oxygen (O₂(¹Δg)) reactivity and antioxidant mechanisms where the extended conjugated π-system is functionally relevant. The chalcone exhibits larger chemical reactivity toward singlet oxygen than naringin in neutral ethanol solutions, a difference directly attributable to the extra conjugated double bond [4]. Researchers investigating flavonoid photostability, photosensitized oxidation pathways, or the relationship between molecular conjugation and antioxidant capacity should select naringin chalcone specifically, as naringin cannot substitute due to its closed-ring structure and lower singlet oxygen quenching capacity.

Application
Selection Property
Validation Focus
Green nanoparticle synthesis studies
Dual reducing and stabilizing function
Monodisperse NP formation without external agents
Allergic inflammation model research
Oral response at low mg/kg dose
Ear swelling and airway inflammatory endpoints
Adipose tissue inflammation studies
Dose-dependent cytokine suppression
TNF-α, MCP-1, NO in co-culture model
Photochemical oxidation mechanism research
Extended π-system for singlet oxygen reactivity
Oxidation rate comparison with flavanone

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